
4-Bromo-6,8-dimethoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-6,8-dimethoxyquinoline is a brominated derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of bromine and methoxy groups at specific positions on the quinoline ring structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6,8-dimethoxyquinoline typically involves the bromination of 6,8-dimethoxyquinoline. This can be achieved through electrophilic aromatic substitution reactions, where bromine is introduced to the quinoline ring in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled conditions. The process requires careful monitoring of temperature, pressure, and reaction time to ensure the desired product is obtained with high purity and yield.
化学反応の分析
Types of Reactions: 4-Bromo-6,8-dimethoxyquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Substitution reactions can occur at the bromine or methoxy positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation: Quinone derivatives
Reduction: Hydroquinoline derivatives
Substitution: Various substituted quinoline derivatives
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its biological activity, including antimicrobial and antifungal properties.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which 4-Bromo-6,8-dimethoxyquinoline exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with specific enzymes or receptors.
類似化合物との比較
4-Bromoquinoline
4-Bromo-5,8-dimethoxyquinoline
4-Bromo-6,7-dimethoxyquinoline
特性
分子式 |
C11H10BrNO2 |
|---|---|
分子量 |
268.11 g/mol |
IUPAC名 |
4-bromo-6,8-dimethoxyquinoline |
InChI |
InChI=1S/C11H10BrNO2/c1-14-7-5-8-9(12)3-4-13-11(8)10(6-7)15-2/h3-6H,1-2H3 |
InChIキー |
ZQRPMMUHPNRCOH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=CN=C2C(=C1)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


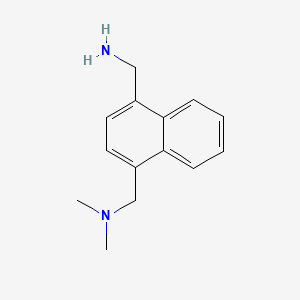
![6-prop-2-ynyl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15354906.png)
![2-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B15354914.png)
![3-[(3-Chlorophenyl)methyl]-1-(1-ethylpyrazol-4-yl)pyridazin-4-one](/img/structure/B15354923.png)
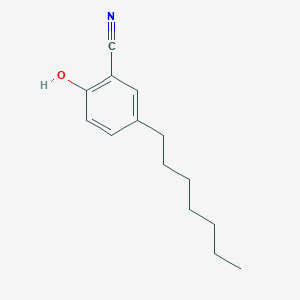

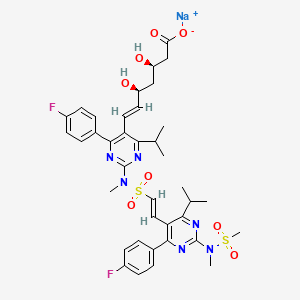
![5,7-dihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxyphenyl)-4H-naphthalen-1-one](/img/structure/B15354947.png)
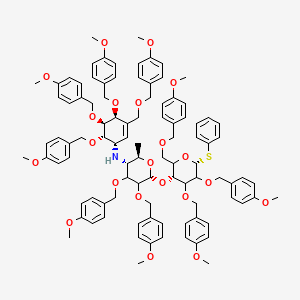
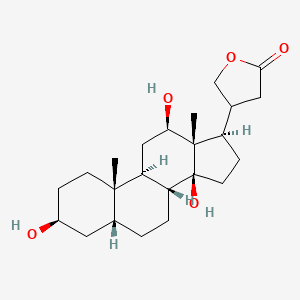
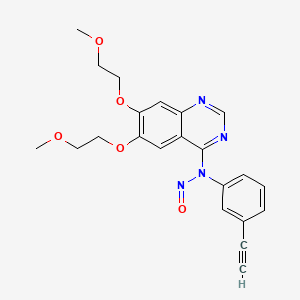
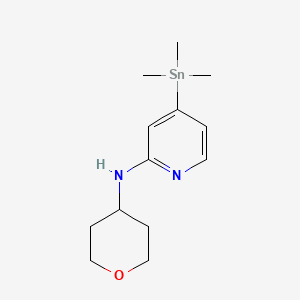
![Ethyl 5,7-dioxo-4-phenethyl-2-(thiophen-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15354970.png)
![8-cyclopentyl-5-methyl-2,6-bis((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15354973.png)
